molecular formula C12H8FNO B1440352 4-Fluoro-3-(pyridin-4-yl)benzaldehyde CAS No. 1214370-63-4

4-Fluoro-3-(pyridin-4-yl)benzaldehyde

Cat. No. B1440352
CAS RN: 1214370-63-4
M. Wt: 201.2 g/mol
InChI Key: CPYLRTYGSUHTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-3-(pyridin-4-yl)benzaldehyde” is a chemical compound with the molecular formula C12H8FNO . It has a molecular weight of 201.2 g/mol. This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-(pyridin-4-yl)benzaldehyde” can be represented by the InChI code 1S/C12H8FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-8H . The optimized structure calculated using density functional theory (DFT) at the B3LYP/6-311+G (2d,p) level is compared with the experimentally determined molecular structure in the solid state .


Physical And Chemical Properties Analysis

“4-Fluoro-3-(pyridin-4-yl)benzaldehyde” has a molecular weight of 201.2 g/mol . The density is 1.2±0.1 g/cm3, and the boiling point is 337.3±32.0 °C at 760 mmHg .

Scientific Research Applications

Photophysical Properties and ICT Effects

4-Fluoro-3-(pyridin-4-yl)benzaldehyde has been studied for its role in influencing photophysical properties and intramolecular charge transfer (ICT) characteristics. Altinolcek et al. (2021) investigated compounds including 4-(9’-hexylcarbazol-3’-yl)benzaldehyde (Cz-Ph-CHO) and 2-(9’-hexylcarbazol-3’-yl)-5-pyridinecarbaldehyde (Cz-Py-CHO). They found that the pyridine unit in these compounds significantly affected their ICT behavior, crucial for applications like fluorosolvatochromism and determining Stokes shifts (Altinolcek et al., 2021).

Biocompatible Chemosensors for pH

Another application is in the development of biocompatible chemosensors for pH measurement. Dhawa et al. (2020) explored compounds closely related to 4-Fluoro-3-(pyridin-4-yl)benzaldehyde as fluorescent chemosensors. These compounds could effectively discriminate between normal cells and cancer cells based on pH differences, highlighting their potential in medical diagnostics (Dhawa et al., 2020).

Synthesis of Anticancer Drug Intermediates

In the context of anticancer drug development, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a related compound, serves as an important intermediate. Zhang et al. (2018) described its synthesis and optimization for producing small molecule anticancer drugs, demonstrating the compound's significance in pharmaceutical research (Zhang et al., 2018).

Molecular Packing and Intermolecular Interactions

Percino et al. (2014) focused on the molecular packing and intermolecular interactions of related compounds. They synthesized novel compounds from 4-(pyridin-2-yl)benzaldehyde, and their analysis revealed insights into the emission properties influenced by molecular conformation changes (Percino et al., 2014).

Suzuki Cross-Coupling Reaction Studies

The compound has also been a subject in the study of Suzuki cross-coupling reactions. Wang et al. (2014) investigated the synthesis of related compounds using this reaction, contributing to the understanding of catalytic processes in organic chemistry (Wang et al., 2014).

Safety and Hazards

The safety information for “4-Fluoro-3-(pyridin-4-yl)benzaldehyde” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-fluoro-3-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYLRTYGSUHTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(pyridin-4-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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